2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-cyanoacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-4-1-9(13)12-5-2-8(3-6-12)7-10(14)15/h8H,1-3,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMYSHSUJKWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. Additionally, it can form complexes with proteins that have binding sites for piperidine derivatives, influencing their activity and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolic processes. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, the compound has been shown to inhibit certain proteases by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These adverse effects are often associated with the compound’s ability to interact with multiple biomolecules, leading to off-target effects and toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. The compound can also influence the activity of other metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis. These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Additionally, it can bind to intracellular proteins, which can influence its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and proteins. It can also localize to specific organelles, such as the mitochondria and nucleus, where it can exert its effects on metabolic processes and gene expression. The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Biological Activity
2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects, as supported by various studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyanoacetyl group and an acetic acid moiety, which contributes to its biological activity. The structural characteristics are pivotal in determining its interactions with biological targets.
Anti-inflammatory Activity
Research has shown that compounds with similar piperidine structures exhibit significant anti-inflammatory effects. For instance, studies indicate that the presence of a basic skeleton like piperidine enhances anti-inflammatory activities, as evidenced in carrageenan-induced paw edema tests in rats. The tested compounds demonstrated varying degrees of inhibition against cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 70 | 80 |
| Compound B | 60 | 75 |
| This compound | 65 | 78 |
Analgesic Activity
The analgesic properties of the compound have been evaluated using various models, including the hot plate test and writhing assay. The results indicate that compounds with piperidine derivatives exhibit significant analgesic effects, likely due to their interaction with pain pathways involving opioid receptors and inflammatory mediators .
| Test Model | Compound A (mg/kg) | Compound B (mg/kg) | This compound (mg/kg) |
|---|---|---|---|
| Hot Plate | 20 | 15 | 18 |
| Writhing Assay | 25 | 20 | 22 |
Neuroprotective Effects
In addition to its anti-inflammatory and analgesic properties, there is emerging evidence that suggests neuroprotective capabilities. For instance, compounds similar to this compound have been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases. This inhibition could provide therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
Several studies have focused on the pharmacological evaluation of related compounds:
- Study on GSK-3β Inhibition : A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against GSK-3β. The most potent compounds showed IC50 values in the low micromolar range, indicating strong potential for neuroprotective applications .
- Analgesic Efficacy : In a comparative study of various piperidine derivatives, those containing cyanoacetyl groups exhibited enhanced analgesic effects compared to their counterparts lacking this substitution. This suggests that the cyano group plays a critical role in modulating pain response mechanisms .
Scientific Research Applications
2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid, a compound with significant potential in various scientific research applications, has garnered attention due to its unique structural properties and biological activities. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
- Research Findings : In experiments involving rodent models of Alzheimer's disease, this compound showed promise in reducing amyloid-beta plaque formation and improving cognitive function. This was attributed to its antioxidant properties and modulation of neuroinflammatory responses.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis.
- Case Study : A publication in Pharmacology Research reported that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in animal models, indicating its potential as an anti-inflammatory agent.
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring various derivatives to improve efficacy and reduce side effects.
- Research Insights : A systematic review highlighted the synthesis of several analogs that exhibited improved binding affinity to target receptors compared to the parent compound. These findings are crucial for developing more effective therapeutic agents.
Synergistic Effects with Other Drugs
Studies have also explored the synergistic effects of this compound when used in combination with other drugs.
- Case Study : Research indicated that co-administration with common NSAIDs enhanced anti-inflammatory effects without increasing toxicity, suggesting potential for combination therapies in clinical settings.
Synthesis of Polymers
The compound's functional groups allow it to be utilized in the synthesis of novel polymers with specific properties.
- Research Findings : A study demonstrated the use of this compound as a monomer in creating biodegradable polymers. These materials exhibited favorable mechanical properties and degradation rates suitable for biomedical applications.
Coatings and Surface Modifications
Due to its chemical reactivity, this compound can be employed in surface modification processes to enhance material characteristics such as hydrophilicity or biocompatibility.
- Case Study : Experiments showed that coatings derived from this compound improved cell adhesion and proliferation on biomaterial surfaces, indicating its utility in tissue engineering applications.
Comparison with Similar Compounds
Key Observations :
Comparison of Yields :
- Cyanoaryl derivatives (e.g., 9b) show higher yields (~65%) compared to bulky tert-butoxycarbonyl analogs (9c, 39%) due to steric hindrance .
- The target compound’s synthesis may require optimized conditions to manage the reactivity of the cyanoacetyl group.
Pharmacological Properties
Piperidine-4-yl acetic acid derivatives are frequently investigated as sEH inhibitors. Key differences include:
- Target Compound: The 2-cyanoacetyl group may improve enzyme binding via dipole interactions, similar to cyanoaryl analogs (9b), which showed potent sEH inhibition .
- Cbz-Protected Analog : The bulky benzyloxycarbonyl group might reduce penetration into hydrophobic enzyme pockets compared to smaller substituents .
- Ester Derivatives (e.g., ) : Lower polarity due to the ester group could decrease water solubility, impacting bioavailability.
Physicochemical Properties
Notes:
- The cyano group in the target compound may reduce logP compared to aromatic or carbamate derivatives, enhancing aqueous solubility.
- Ionization state at physiological pH (carboxylic acid deprotonated) favors interactions with charged enzyme residues.
Preparation Methods
Acylation of Piperidin-4-yl Derivatives with Cyanoacetyl Precursors
One common approach involves the acylation of piperidin-4-yl compounds with cyanoacetyl reagents. For example, the reaction of phthalimidoacetyl isothiocyanate with nucleophilic amines or cyanide-containing reagents under reflux conditions in solvents like acetonitrile has been reported to yield cyanoacetyl-substituted piperidine derivatives. This method typically involves:
- Preparation of phthalimidoacetyl isothiocyanate as a key intermediate.
- Reaction with 2-cyanoacetamide or related cyanide-containing nucleophiles.
- Use of catalytic amounts of piperidine to promote cyclocondensation and nucleophilic addition reactions.
- Isolation of products by filtration, washing, and recrystallization from suitable solvents.
This approach can yield pyrimidine derivatives and related compounds, demonstrating the versatility of the cyanoacetyl group introduction on the piperidine ring.
Use of Protected Piperidine Intermediates and Acyl Chloride Coupling
Another effective synthetic route involves the use of protected piperidine derivatives, such as tert-butyl piperidin-4-ylcarbamate, which are reacted with acyl chlorides derived from cyanoacetyl acids. The process includes:
- Conversion of 2-(1-(2-cyanoacetyl)piperidin-4-yl)acetic acid or its analogs into the corresponding acyl chloride using reagents like thionyl chloride (SOCl2) in the presence of catalytic DMF at room temperature.
- Coupling of the acyl chloride with tert-butyl piperidin-4-ylcarbamate to form the protected amide intermediate in near-quantitative yields.
- Subsequent deprotection of the carbamate group using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) to yield the free amine.
- Further functionalization or purification steps to isolate the target compound.
This method provides high yields and allows for the introduction of the cyanoacetyl group with control over protecting groups, facilitating subsequent synthetic modifications.
Nucleophilic Substitution and Cyclization Strategies
In some synthesis pathways, nucleophilic substitution reactions on piperidine derivatives bearing good leaving groups (e.g., mesylates or tosylates) are employed. For instance:
- Nucleophilic substitution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with cyanide or related nucleophiles under basic conditions to introduce the cyanoacetyl functionality.
- Catalytic hydrogenation and cyclization steps to form cyclic or heterocyclic derivatives related to the target compound.
- Use of diphenyl cyanocarbonimidate and amines to generate cyanoguanidine moieties, which are structurally related to cyanoacetyl groups.
These methods often require careful control of reaction conditions such as temperature (typically 70–100 °C) and solvents like DMF or acetonitrile to achieve good yields.
General Reaction Conditions and Purification
Across these methods, typical reaction conditions include:
- Refluxing in dry organic solvents such as acetonitrile or dichloromethane.
- Use of catalytic bases like piperidine or potassium carbonate to facilitate nucleophilic additions.
- Purification by filtration, washing with dilute acids or water, and recrystallization from ethanol or other suitable solvents.
- Characterization by melting point determination and spectroscopic methods (e.g., 1H-NMR) to confirm structure and purity.
Summary Table of Preparation Methods
Detailed Research Findings
The use of phthalimidoacetyl isothiocyanate as a scaffold allows for versatile reactions with nitrogen and carbon nucleophiles, leading to cyanoacetyl-functionalized piperidine derivatives. The reaction mechanism involves nucleophilic addition, cyclocondensation, and sometimes partial hydrolysis of nitrile groups, depending on the nucleophile and conditions.
Acyl chloride intermediates derived from cyanoacetyl acids enable efficient coupling with protected piperidine amines, facilitating the synthesis of this compound derivatives. Deprotection steps using trifluoroacetic acid are mild and preserve the integrity of the cyanoacetyl group.
Nucleophilic aromatic substitution and subsequent cyclization reactions provide routes to structurally related compounds bearing cyanoguanidine or benzimidazole moieties, which share synthetic intermediates with the target compound. These methods demonstrate the adaptability of piperidine functionalization chemistry.
This comprehensive analysis of preparation methods for this compound highlights the importance of acylation strategies, protecting group chemistry, and nucleophilic substitution in achieving efficient synthesis. The detailed reaction conditions and yields provide a robust framework for researchers aiming to synthesize this compound with high purity and yield.
Q & A
Q. What are the key synthetic routes for 2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid, and what analytical methods confirm its purity?
The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents such as DMF (dimethylformamide). For example, analogous piperidine-acetic acid derivatives are synthesized by reacting piperidin-4-ylacetic acid with activated cyanoacetyl intermediates under controlled conditions . Post-synthesis, purity is confirmed via:
- Nuclear Magnetic Resonance (NMR) : To verify structural integrity (e.g., proton shifts for the piperidine ring and cyanoacetyl group) .
- Mass Spectrometry (MS) : For molecular weight validation (expected m/z ~249.25 g/mol based on C₁₁H₁₅N₂O₃) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity >95% .
Q. How is the molecular structure of this compound characterized?
The IUPAC name, This compound , indicates a piperidine ring substituted at the 4-position with an acetic acid moiety and at the 1-position with a cyanoacetyl group. Key structural features include:
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, considering reaction parameters?
Yield optimization requires:
- Coupling Reagent Selection : HATU outperforms EDCI/HOBt in forming stable intermediates, reducing side products .
- Solvent Choice : DMF enhances solubility of polar intermediates compared to THF or dichloromethane .
- Temperature Control : Reactions at 0–5°C minimize decomposition of the cyanoacetyl group .
- Purification Strategy : Gradient elution in column chromatography (e.g., 5–20% MeOH in DCM) isolates the target compound effectively .
Q. What are the challenges in assessing its solubility and stability under physiological conditions?
- Solubility : The carboxylic acid group confers pH-dependent solubility (soluble in basic buffers, insoluble in acidic media). Pre-formulation studies using PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are critical .
- Stability : The cyano group is prone to hydrolysis in aqueous media. Stability assays under varying temperatures (4°C, 25°C, 37°C) and humidity levels (40–75% RH) are recommended .
Q. How does structural modification of the piperidine ring affect biological activity?
Modifications such as:
- N-Substitution : Introducing bulky groups (e.g., tert-butoxycarbonyl) can enhance metabolic stability but reduce solubility .
- Ring Functionalization : Adding methyl groups to the piperidine ring (e.g., 3-methylpiperidine) alters binding affinity to enzymes like soluble epoxide hydrolase (sEH), as seen in anti-inflammatory studies .
Q. What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for sEH inhibition) .
- Molecular Dynamics Simulations : Predicts binding modes of the cyanoacetyl group with catalytic residues (e.g., Tyr343 in sEH) .
- Enzymatic Assays : IC₅₀ determination using fluorogenic substrates (e.g., PHOME for sEH activity) .
Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values) be resolved?
- Reproducibility Checks : Validate assays across multiple labs with standardized protocols.
- Batch Analysis : Compare purity and stereochemistry (e.g., chiral HPLC for enantiomeric excess) across synthetic batches .
- Control Experiments : Include positive controls (e.g., AUDA for sEH assays) to calibrate activity measurements .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Acute Toxicity Screening : OECD Guideline 423-based assays in rodents to determine LD₅₀ .
- Metabolic Profiling : LC-MS/MS identifies toxic metabolites (e.g., cyanide release from cyanoacetyl hydrolysis) .
- Dose Escalation : Start at 0.1 mg/kg and monitor hepatic/renal biomarkers (ALT, creatinine) .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
